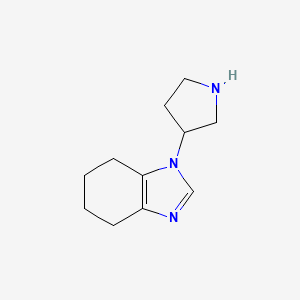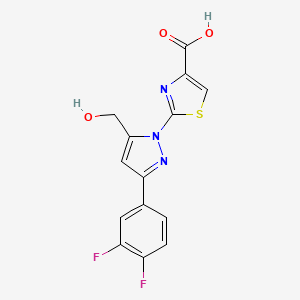
3-(4,4-Difluorocyclohexyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluorocyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring attached to a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, can be employed to synthesize azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient cyclocondensation reactions are common in industrial settings to achieve rapid and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring and difluorocyclohexyl group contribute to its reactivity and binding affinity to specific enzymes and receptors. The ring strain of the azetidine ring plays a crucial role in its reactivity, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity compared to azetidine.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness
3-(4,4-Difluorocyclohexyl)azetidine is unique due to its four-membered azetidine ring combined with a difluorocyclohexyl group, which imparts specific chemical and biological properties. Its ring strain and structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)azetidine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-7(2-4-9)8-5-12-6-8/h7-8,12H,1-6H2 |
InChI Key |
LMBJQDJADZBBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)



![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)



![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)



